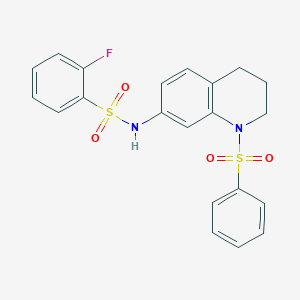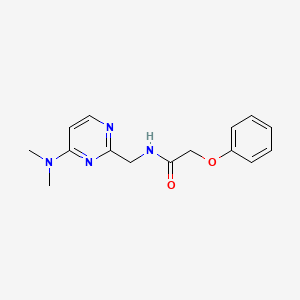
2-(2-Fluoro-benzylsulfanyl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists . Enzymatic methods, including the use of various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, and others, have been summarized . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .科学的研究の応用
Antioxidant Capacity Assays
ABTS/PP Decolorization Assay of Antioxidant Capacity investigates the reaction pathways underlying ABTS radical cation-based assays, crucial for evaluating antioxidant capacity. This review elucidates specific reactions, such as coupling, which can bias comparisons between antioxidants but still recommends ABTS-based assays for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Ethylene Action Inhibition in Postharvest Quality
Tools to Maintain Postharvest Fruit and Vegetable Quality focuses on inhibiting ethylene action to avoid its detrimental effects on fruit and vegetable quality during postharvest storage. This review discusses the use of polyamines and 1-methylcyclopropene (1-MCP) for quality maintenance and shelf-life extension, offering insights into how similar approaches might apply to related compounds (Martínez-Romero et al., 2007).
Polyfluoroalkyl Chemical Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals reviews the biodegradability of polyfluoroalkyl chemicals, emphasizing the need for understanding the microbial pathways that lead to the degradation of such compounds, which could be relevant for environmental management of related fluorochemicals (Liu & Mejia Avendaño, 2013).
Aqueous Fluoroalkylation Reactions
Fluoroalkylation Reactions in Aqueous Media highlights the advancement of fluoroalkylation in water or presence of water, presenting an environmentally friendly approach to incorporating fluorinated groups into target molecules. This review may inform the development of new reactions for compounds like 2-(2-Fluoro-benzylsulfanyl)-ethylamine, considering the environmental impacts (Hai‐Xia Song et al., 2018).
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that the compound contains a fluorine atom, which can significantly alter the properties of the molecule, including its reactivity, stability, and interactions with biological targets . The presence of the sulfanyl group (-SH) could potentially allow for interactions with metal ions in enzymes or other proteins .
Biochemical Pathways
Similar fluorinated compounds have been shown to affect various enzymatic pathways . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Pharmacokinetics
The presence of a fluorine atom can influence these properties, often enhancing the compound’s stability and bioavailability .
Result of Action
Fluorinated compounds are known to have enhanced activity and stability, longer half-life, and better bioabsorbability .
Action Environment
The action, efficacy, and stability of 2-(2-Fluoro-benzylsulfanyl)-ethylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment .
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJIZFPXNTYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)
![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)
![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)
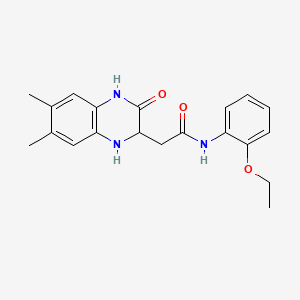
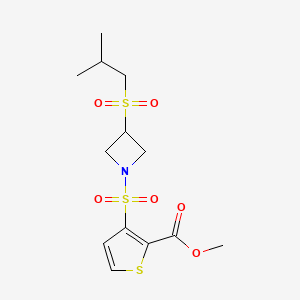
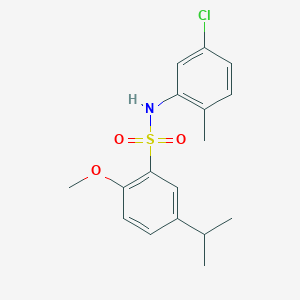
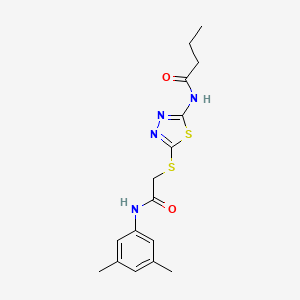
![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)

